molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B231509
Key on ui cas rn: 15865-96-0
M. Wt: 262.33 g/mol
InChI Key: VQXNEYSGMWEITA-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 70 ml of ethanol, 10.7 g (70 mmol) of phenylthiourea and 11.6 g (70 mmol) of ethyl 2-chloro-3-oxobutanate were dissolved, followed by heating under refluxing for 8 hours. The reaction liquid was concentrated and dissolved in ethyl acetate and the organic layer was washed with an aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. Solid obtained was washed with diisopropyl ether to obtain 16.8 g (yield: 91%) of ethyl 4-methyl-2-(N-phenylamino)thiazole-5-carboxylate. (2) To 50 ml of ethanol, 12.8 g (49 mmol) of ethyl-4-methyl-2-(N-phenylamino)thiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution, and stirring at 80° C. for 15 hours. The reaction liquid was poured into ice water, and acetic acid was added to make acidic. Crystal precipitated was filtered, washed with water and a mixed solvent of hexane/ethyl acetate and dried to obtain 5.50 g (yield: 48%) of 4-methyl-2-(N-phenylamino)thiazole-5-carboxylic acid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:12]([C:18](=O)[CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH3:19][C:18]1[N:10]=[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[S:9][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)N
Name
Quantity
11.6 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with an aqueous solution of sodium carbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
Solid obtained
WASH
Type
WASH
Details
was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OCC)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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